molecular formula C15H11BrN2O3S2 B2871431 N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896336-24-6

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2871431
CAS RN: 896336-24-6
M. Wt: 411.29
InChI Key: JRLPKDZSGVBIPV-UHFFFAOYSA-N
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Description

“N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with a bromine atom at the 6-position and a methylsulfonyl group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a bromine atom, a methylsulfonyl group, and an amide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely involve the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Typically, properties such as melting point, boiling point, solubility, and stability would be determined experimentally .

Scientific Research Applications

Antimalarial and Antiviral Activities

A study highlighted the reactivity of derivatives including N-(phenylsulfonyl)acetamide with nitrogen nucleophiles, leading to compounds with in vitro antimalarial activity. The sulphonamides examined displayed good ADMET properties and did not exhibit cytotoxicity at the confirmed concentration. Specifically, a sulfonamide derivative demonstrated excellent antimalarial activity, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Moreover, these compounds were investigated for their theoretical calculations and molecular docking studies, revealing small energy affinity against Plasmepsin-1 and Plasmepsin-2 as well as significant binding energy against the main protease of SARS-CoV-2 and Spike Glycoprotein, suggesting potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Electrophysiological Properties

Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides showed that certain compounds exhibit potency in vitro comparable to known selective class III agents, indicating their potential as novel treatments for arrhythmias. This highlights the role of the 1H-imidazol-1-yl moiety as a viable replacement for producing class III electrophysiological activity (Morgan et al., 1990).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPKDZSGVBIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

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